molecular formula C24H19NO2 B11614774 3-{(E)-2-[8-(benzyloxy)quinolin-2-yl]ethenyl}phenol

3-{(E)-2-[8-(benzyloxy)quinolin-2-yl]ethenyl}phenol

Cat. No.: B11614774
M. Wt: 353.4 g/mol
InChI Key: LPZXXDXKRMMCJE-WYMLVPIESA-N
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Description

3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL is a complex organic compound that features a quinoline core substituted with a benzyloxy group and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline compounds.

Scientific Research Applications

3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1E)-2-[8-(BENZYLOXY)QUINOLIN-2-YL]ETHENYL]PHENOL involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

3-[(E)-2-(8-phenylmethoxyquinolin-2-yl)ethenyl]phenol

InChI

InChI=1S/C24H19NO2/c26-22-10-4-8-18(16-22)12-14-21-15-13-20-9-5-11-23(24(20)25-21)27-17-19-6-2-1-3-7-19/h1-16,26H,17H2/b14-12+

InChI Key

LPZXXDXKRMMCJE-WYMLVPIESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=C/C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=CC4=CC(=CC=C4)O

Origin of Product

United States

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